N-(4-fluorophenyl)glycine

Description

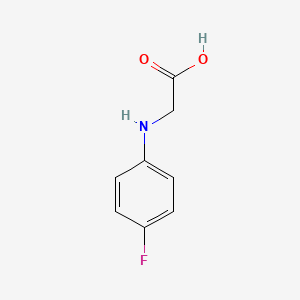

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMCCCQJDZLCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360672 |

Source

|

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-95-1 |

Source

|

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-fluorophenyl)glycine via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)glycine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. Its synthesis via traditional methods can be challenging, often requiring harsh conditions and limited by substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a milder and more efficient route to N-arylamino acids. This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-fluorophenyl)glycine, detailing the strategic application of the Buchwald-Hartwig amination. The guide elucidates the mechanistic underpinnings of the reaction, provides a rationale for the selection of critical reaction components, and presents a detailed, field-proven experimental protocol for both the C-N bond formation and the subsequent ester hydrolysis to yield the final product.

Introduction: The Strategic Importance of N-(4-fluorophenyl)glycine and the Power of Buchwald-Hartwig Amination

N-aryl amino acids are privileged scaffolds in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to lead compounds. The incorporation of a fluorine atom, as in N-(4-fluorophenyl)glycine, can enhance metabolic stability, binding affinity, and bioavailability. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[1] This reaction provides a direct and efficient method for the formation of a C-N bond between an aryl halide and an amine, overcoming many of the limitations of classical methods.[1]

This guide will focus on the synthesis of N-(4-fluorophenyl)glycine through a two-step process:

-

Buchwald-Hartwig amination: The palladium-catalyzed coupling of an N-protected glycine ester with a 4-fluoroaryl halide.

-

Hydrolysis: The saponification of the resulting N-(4-fluorophenyl)glycine ester to the final carboxylic acid.

The Heart of the Matter: Mechanistic Insights into the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[2] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The generally accepted catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-fluorobromobenzene), forming a Pd(II) intermediate.[2]

-

Amine Coordination and Deprotonation: The glycine ester coordinates to the palladium center. A base then deprotonates the amine, forming a palladium amido complex.

-

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the catalytically active Pd(0) species.[2]

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The success of this reaction, particularly with challenging substrates like amino acid esters, hinges on the careful selection of each reaction component.

Deconstructing the Reaction: A Guide to Component Selection

The Glycine Component: Why an Ester is Essential

The direct use of glycine in the Buchwald-Hartwig amination is problematic. The free carboxylic acid can undergo decarboxylation under the reaction conditions, leading to undesired side products. Furthermore, the carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, it is imperative to use a protected form of glycine, with the most common and practical choice being an ester, such as glycine ethyl ester hydrochloride.[3]

The Aryl Halide: Choosing the Right Partner

For the synthesis of N-(4-fluorophenyl)glycine, a 4-fluoro-substituted aryl halide is required. While aryl chlorides, bromides, and iodides can all be used in Buchwald-Hartwig aminations, aryl bromides often provide a good balance of reactivity and cost-effectiveness. 4-Fluorobromobenzene is a readily available and suitable starting material for this synthesis.

The Catalyst System: Palladium and its Ligand Entourage

The choice of the palladium source and, more critically, the phosphine ligand is paramount to the success of the reaction.

-

Palladium Precatalyst: While various palladium sources can be used, pre-formed palladium(II) precatalysts that are readily reduced in situ to the active Pd(0) species are often preferred for their stability and reliability.[2] Examples include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the coupling of primary amines like glycine ester, bulky, electron-rich biaryl monophosphine ligands are generally the most effective. These ligands promote the formation of the catalytically active monoligated Pd(0) species.

| Ligand | Key Features |

| XPhos | Highly effective for a broad range of C-N bond formations. |

| RuPhos | Excellent for sterically hindered couplings. |

| BrettPhos | Particularly effective for the selective arylation of primary amines. |

The Base: A Critical Choice for Ester Compatibility

The base is required to deprotonate the glycine ester, allowing it to coordinate to the palladium center. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in Buchwald-Hartwig reactions, they can promote the hydrolysis of the ester functionality, leading to lower yields of the desired product. Therefore, for substrates containing ester groups, weaker inorganic bases are the preferred choice.

| Base | pKa of Conjugate Acid | Suitability for Ester Substrates |

| Sodium tert-butoxide (NaOt-Bu) | ~19 | Not recommended |

| Cesium Carbonate (Cs₂CO₃) | ~10.2 | Excellent |

| Potassium Phosphate (K₃PO₄) | ~12.3 | Excellent |

Cesium carbonate and potassium phosphate are particularly well-suited for this reaction as they are strong enough to facilitate the deprotonation of the amine without causing significant ester saponification.

The Solvent: Providing the Right Environment

The choice of solvent is influenced by the solubility of the reactants and the desired reaction temperature. Aprotic solvents are generally used to avoid interference with the catalytic cycle.

| Solvent | Boiling Point (°C) | Common Usage |

| Toluene | 111 | Widely used, good for a range of temperatures. |

| Dioxane | 101 | Often used, but has safety concerns. |

| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature reactions. |

Toluene is a common and effective solvent for Buchwald-Hartwig aminations, providing a suitable temperature range for the reaction to proceed efficiently.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of N-(4-fluorophenyl)glycine, starting from glycine ethyl ester hydrochloride and 4-fluorobromobenzene.

Part 1: Synthesis of Ethyl N-(4-fluorophenyl)glycinate

Figure 2: Workflow for the synthesis of Ethyl N-(4-fluorophenyl)glycinate.

Materials:

-

Glycine ethyl ester hydrochloride

-

4-Fluorobromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate

-

Celite

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add glycine ethyl ester hydrochloride (1.2 equivalents), cesium carbonate (2.0 equivalents), and XPhos (2-5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Addition of Reagents: Under a positive flow of argon, add palladium(II) acetate (1-2 mol%) and 4-fluorobromobenzene (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl N-(4-fluorophenyl)glycinate.

Part 2: Hydrolysis of Ethyl N-(4-fluorophenyl)glycinate to N-(4-fluorophenyl)glycine

Figure 3: Workflow for the hydrolysis to N-(4-fluorophenyl)glycine.

Materials:

-

Ethyl N-(4-fluorophenyl)glycinate

-

Tetrahydrofuran (THF)

-

Methanol

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the ethyl N-(4-fluorophenyl)glycinate in a mixture of THF and methanol.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents). Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully add 1 M HCl until the pH of the solution is approximately 2-3. A precipitate of the product may form.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)glycine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a solid.

Trustworthiness and Validation: Ensuring a Robust Protocol

The protocols described above are designed to be self-validating systems. Key to ensuring reproducibility and success are:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere throughout the reaction is critical.

-

Anhydrous Conditions: Water can interfere with the catalytic cycle and the base. Using anhydrous solvents and reagents is essential for optimal results.

-

Purity of Reagents: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome.

-

Monitoring: Careful monitoring of the reaction progress allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

Conclusion: A Powerful Tool for Modern Drug Discovery

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of N-(4-fluorophenyl)glycine, a key building block for the pharmaceutical industry. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently construct the desired C-N bond with high yields and functional group tolerance. The two-step sequence of amination followed by hydrolysis represents a robust and scalable route to this valuable compound, empowering scientists in their pursuit of novel therapeutics.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Domínguez, B., et al. (2012). Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions. Green Chemistry, 14(3), 698-701.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Fluorophenylglycine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry, 11(5), e202200085.

Sources

Spectroscopic Fingerprinting of N-(4-fluorophenyl)glycine: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-(4-fluorophenyl)glycine is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its structural similarity to endogenous molecules, combined with the unique properties conferred by the fluorine atom—such as altered metabolic stability and binding interactions—makes it a valuable building block for novel therapeutics. A thorough understanding of its chemical structure is paramount for its effective application, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-(4-fluorophenyl)glycine, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to explain the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and practical utility.

The Logic of Spectroscopic Characterization

The comprehensive characterization of a molecule like N-(4-fluorophenyl)glycine relies on a tripartite spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. For N-(4-fluorophenyl)glycine, NMR is crucial for confirming the presence and connectivity of the glycine and 4-fluorophenyl moieties.

-

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of the functional groups present in the molecule. It is particularly useful for identifying key groups such as the carboxylic acid (C=O and O-H), the secondary amine (N-H), and the aromatic ring (C=C and C-H).

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation analysis, offers further confirmation of its structure. For N-(4-fluorophenyl)glycine, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for this polar molecule, typically yielding the protonated molecular ion.

The following sections will delve into the practical aspects of acquiring and interpreting the data from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(4-fluorophenyl)glycine, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(4-fluorophenyl)glycine is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine unit, and the amine proton.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic CH | 6.91 | Triplet (t) | 2H | Protons ortho to the fluorine atom, showing coupling to the adjacent aromatic protons and the fluorine atom. |

| Aromatic CH | 6.53 | Doublet of doublets (dd) | 2H | Protons meta to the fluorine atom, showing coupling to the adjacent aromatic protons. |

| Methylene CH₂ | 3.76 | Singlet (s) | 2H | The two protons on the α-carbon of the glycine moiety. |

| Amine NH | Variable | Broad singlet | 1H | The chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Carboxylic Acid OH | Variable | Broad singlet | 1H | The chemical shift is concentration and solvent dependent. Often not observed. May exchange with D₂O. |

Data based on a published spectrum in DMSO-d₆ at 400 MHz.[1]

Expert Insights: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amine and carboxylic acid groups. The characteristic triplet and doublet of doublets in the aromatic region are definitive for a 1,4-disubstituted benzene ring, and the fluorine substitution is confirmed by the splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Expected Chemical Shifts:

| Carbon(s) | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | ~172 | The carbonyl carbon of the carboxylic acid group. |

| Aromatic C-F | ~155 (d, ¹JCF ≈ 235 Hz) | The carbon directly attached to the fluorine atom, showing a large one-bond coupling constant. |

| Aromatic C-N | ~145 | The aromatic carbon attached to the nitrogen atom. |

| Aromatic CH | ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons ortho to the fluorine atom, showing a two-bond coupling. |

| Aromatic CH | ~112 (d, ³JCF ≈ 7 Hz) | Aromatic carbons meta to the fluorine atom, showing a three-bond coupling. |

| Methylene CH₂ | ~46 | The α-carbon of the glycine moiety. |

Data based on a published spectrum in DMSO-d₆ at 100 MHz.[1]

Expert Insights: A key feature in the ¹³C NMR spectrum of fluorinated organic compounds is the presence of C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. The large one-bond coupling (¹JCF) is particularly diagnostic for the carbon directly attached to the fluorine.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of N-(4-fluorophenyl)glycine is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of N-(4-fluorophenyl)glycine directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex or gently warm the sample to ensure complete dissolution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of functional groups. For N-(4-fluorophenyl)glycine, the IR spectrum will confirm the presence of the carboxylic acid, secondary amine, and the substituted aromatic ring.

Expected Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| N-H (Secondary Amine) | Stretching | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-F | Stretching | 1250 - 1000 | Strong |

Expert Insights: In the solid state, amino acids exist as zwitterions, which can significantly affect the positions of the N-H and carboxylate stretching vibrations. The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the N-H and C-H stretching vibrations. The strong C-F stretching absorption is another key diagnostic peak. Some commercial suppliers of N-(4-fluorophenyl)glycine confirm that its infrared spectrum conforms to the expected structure.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of N-(4-fluorophenyl)glycine powder onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the analyte and, through fragmentation analysis, valuable structural information.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₈H₈FNO₂

-

Molecular Weight: 169.15 g/mol

-

Monoisotopic Mass: 169.0539 Da[3]

Ionization Technique: Electrospray ionization (ESI) is the preferred method for N-(4-fluorophenyl)glycine due to its polar nature. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 170.0612 would be expected as the base peak.

Fragmentation Pattern (ESI-MS/MS):

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

-

Loss of H₂O (18.01 Da): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 152.0501.

-

Loss of COOH (45.00 Da): Decarboxylation is another typical fragmentation for amino acids, resulting in a fragment at m/z 125.0612.

-

Cleavage of the N-Cα bond: This would lead to fragments corresponding to the 4-fluoroaniline moiety and the glycine fragment.

Experimental Protocol: ESI-Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of N-(4-fluorophenyl)glycine in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-300.

For MS/MS analysis, the [M+H]⁺ ion at m/z 170.1 is selected as the precursor ion and subjected to collision-induced dissociation with a suitable collision energy to generate the fragment ions.

Data Summary and Visualization

The spectroscopic data for N-(4-fluorophenyl)glycine is summarized in the table below for quick reference.

| Technique | Key Observations |

| ¹H NMR | Aromatic signals at δ 6.91 (t) and 6.53 (dd) ppm; Methylene singlet at δ 3.76 ppm. |

| ¹³C NMR | Carboxylic acid at ~172 ppm; C-F at ~155 ppm (d); Methylene at ~46 ppm. |

| IR | Broad O-H stretch (3300-2500 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹); Strong C-F stretch (1250-1000 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ at m/z 170.1. |

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of N-(4-fluorophenyl)glycine.

Conclusion

The structural elucidation of N-(4-fluorophenyl)glycine is reliably achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of information, and together they offer a comprehensive and unambiguous characterization of the molecule. The protocols and interpretative guidelines presented in this technical guide are designed to be a valuable resource for researchers in the pharmaceutical and chemical sciences, ensuring the accurate identification and quality assessment of this important synthetic amino acid. The self-validating nature of this multi-technique approach provides a high degree of confidence in the assigned structure, which is a critical foundation for any subsequent research and development activities.

References

-

Manikandan, R., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 8(3), 1356-1363. Available at: [Link]

-

MySkinRecipes. (n.d.). N-(4-Fluorophenyl)glycine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Fluorophenylglycine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-fluorophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-(4-fluorophenyl)glycine in Structural Chemistry

N-aryl amino acids are an important class of compounds in organic and medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring, as in N-(4-fluorophenyl)glycine, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The fluorine atom's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, make the structural analysis of this compound particularly compelling.

The primary objective of a single-crystal X-ray diffraction study of N-(4-fluorophenyl)glycine would be to elucidate its precise molecular geometry, conformational preferences, and the nature of the intermolecular interactions that dictate its crystal packing. This information is crucial for:

-

Rational Drug Design: Understanding the spatial arrangement of functional groups can inform the design of more potent and selective drug candidates.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit varying solubility, stability, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Crystal Engineering: Knowledge of the supramolecular synthons present in the crystal structure can be leveraged to design novel co-crystals with tailored properties.

This guide will walk through the essential experimental and computational steps to achieve a comprehensive crystal structure analysis of N-(4-fluorophenyl)glycine.

Synthesis and Purification of N-(4-fluorophenyl)glycine

A reliable synthesis and rigorous purification are prerequisites for obtaining high-quality single crystals. Several synthetic routes to N-aryl glycines have been reported. A common and effective method involves the nucleophilic substitution of a haloacetic acid with the corresponding aniline.

Synthetic Protocol

A plausible synthetic route for N-(4-fluorophenyl)glycine is the reaction of 4-fluoroaniline with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.[2]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline in a suitable solvent such as water or a water/ethanol mixture.

-

Addition of Base: Add a stoichiometric amount of a base, for example, sodium carbonate or sodium hydroxide, to the solution to act as a proton scavenger.

-

Addition of Haloacetic Acid: Slowly add an aqueous solution of chloroacetic acid or bromoacetic acid to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude N-(4-fluorophenyl)glycine from a suitable solvent system, such as ethanol/water, to achieve high purity. Dry the purified product under vacuum.

Characterization of the Synthesized Compound

Prior to crystallization experiments, the identity and purity of the synthesized N-(4-fluorophenyl)glycine must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the molecular structure of the compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the N-(4-fluorophenyl)glycine structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. Characteristic peaks for the N-H, C=O (carboxylic acid), and C-F bonds should be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Single-Crystal Growth of N-(4-fluorophenyl)glycine

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis. Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

Crystallization Techniques

-

Slow Evaporation: This is the most common and straightforward technique. A saturated solution of N-(4-fluorophenyl)glycine in a suitable solvent is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Solvent Selection

The choice of solvent is critical for successful crystallization. A good solvent for crystallization should exhibit moderate solubility for the compound and have a relatively low vapor pressure for slow evaporation. A screening of various solvents with different polarities is recommended. Potential solvents for N-(4-fluorophenyl)glycine could include:

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Mixtures of the above solvents

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for the crystal structure analysis of N-(4-fluorophenyl)glycine.

Data Collection

A suitable single crystal is mounted on the goniometer of the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (usually Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor and goodness-of-fit (GooF) values.

Hypothetical Crystallographic Data

While the actual crystallographic data for N-(4-fluorophenyl)glycine is not available, the following table presents a hypothetical set of parameters that might be expected for a compound of this nature, for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C8H8FNO2 |

| Formula Weight | 169.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 820 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.37 |

| R-factor | < 0.05 |

| Goodness-of-fit | ~1.0 |

Molecular and Supramolecular Structure

A detailed analysis of the refined crystal structure would reveal key information about the molecular geometry and intermolecular interactions.

Molecular Geometry

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the N-(4-fluorophenyl)glycine molecule. This would allow for an assessment of the planarity of the phenyl ring and the conformation of the glycine side chain.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of N-(4-fluorophenyl)glycine, several types of interactions would be anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, and the nitrogen atom and the oxygen atoms of the carboxylate are potential hydrogen bond acceptors. A network of hydrogen bonds is expected to be a dominant feature of the crystal packing.

-

π-π Stacking: The fluorophenyl rings of adjacent molecules may engage in π-π stacking interactions.

-

C-H···π Interactions: The C-H bonds of the glycine moiety and the phenyl ring can interact with the π-system of neighboring aromatic rings.

-

C-F···H and C-F···F Interactions: The fluorine atom can participate in weak C-F···H hydrogen bonds and C-F···F interactions, which can play a significant role in directing the crystal packing of fluorinated organic compounds.

The following diagram illustrates a hypothetical arrangement of N-(4-fluorophenyl)glycine molecules in a crystal lattice, highlighting potential intermolecular interactions.

Caption: Hypothetical intermolecular interactions in the crystal structure of N-(4-fluorophenyl)glycine.

Complementary Analytical Techniques

While single-crystal X-ray diffraction is the gold standard for structure determination, other techniques can provide valuable complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and can be used to:

-

Confirm the bulk purity of the synthesized material.

-

Identify different polymorphic forms.

-

Monitor solid-state transformations.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the compound, as well as to detect any phase transitions that may occur upon heating or cooling.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the compound and can indicate the presence of any solvates or hydrates.

Conclusion and Future Directions

A detailed crystal structure analysis of N-(4-fluorophenyl)glycine would provide invaluable insights into its solid-state properties. The methodologies outlined in this guide provide a comprehensive roadmap for researchers seeking to undertake such an investigation. The elucidation of its crystal structure would not only contribute to the fundamental understanding of intermolecular interactions in fluorinated organic molecules but also provide a solid foundation for the rational design and development of new pharmaceutical agents based on this promising scaffold. Future work should focus on obtaining high-quality single crystals of N-(4-fluorophenyl)glycine to perform the definitive X-ray diffraction analysis and to experimentally validate the structural features and interactions discussed in this guide.

References

-

PubChem. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015. [Link]

-

Starshinechemical. N-(4-Fluorophenyl)glycine. [Link]

- Google Patents.

-

Organic Syntheses. dl-PHENYLGLYCINE. [Link]

-

PubMed. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(4-fluorophenyl)glycine

Introduction

N-(4-fluorophenyl)glycine is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring attached to a glycine backbone, imparts unique physicochemical properties that are leveraged in the design of novel therapeutics, including peptide and non-peptide scaffolds[1]. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound in common laboratory solvents is paramount. These fundamental parameters directly influence reaction kinetics, purification efficiency, formulation development, and ultimately, the reliability and reproducibility of experimental outcomes.

This guide provides an in-depth analysis of the solubility and stability of N-(4-fluorophenyl)glycine. It is designed to move beyond mere data presentation, offering insights into the underlying chemical principles and providing validated, step-by-step protocols for in-house assessment.

Physicochemical Properties

To understand the solubility and stability of N-(4-fluorophenyl)glycine, it is essential to first consider its core physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [2][3] |

| Molecular Weight | 169.15 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| pKa | (Predicted) ~2.2 (carboxylic acid), ~9.5 (amine) | N/A |

| LogP | (Predicted) 1.2-1.5 | N/A |

The molecule is zwitterionic at physiological pH, with both a protonated amine and a deprotonated carboxylic acid. This dual ionic character, combined with the hydrophobic fluorophenyl group, results in complex solubility behavior that is highly dependent on the nature of the solvent.

Solubility Profile of N-(4-fluorophenyl)glycine

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its handling, reactivity, and formulation. The general solubility of amino acids is dictated by a balance between the polar, zwitterionic glycine portion and the nature of the side chain[4]. For N-(4-fluorophenyl)glycine, the fluorophenyl group introduces significant hydrophobicity.

Qualitative Solubility in Common Laboratory Solvents

While specific quantitative data for N-(4-fluorophenyl)glycine is sparse in publicly available literature, a qualitative solubility profile can be inferred from its structure and data on similar amino acid derivatives. The following table provides an estimated solubility profile at ambient temperature.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar glycine backbone interacts favorably with water, but the hydrophobic fluorophenyl group limits overall solubility. Solubility is expected to be pH-dependent, increasing at pH values significantly above or below the isoelectric point[4][5]. |

| Methanol, Ethanol | Polar Protic | Moderate | These alcohols can engage in hydrogen bonding with the amino and carboxyl groups while also solvating the phenyl ring to some extent, offering a better balance for the molecule's amphipathic nature than water alone[6]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of compounds, including those with both polar and nonpolar functionalities. It is expected to effectively solvate N-(4-fluorophenyl)glycine. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving this compound effectively. |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Acetonitrile is less polar than DMSO or DMF and may provide moderate solubility. |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Low | The low polarity of THF makes it a poor solvent for the zwitterionic portion of the molecule. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Very Low | DCM is unlikely to effectively solvate the polar, charged groups of the amino acid. |

| Hexanes, Heptane | Nonpolar | Insoluble | These nonpolar solvents are incompatible with the ionic nature of the glycine backbone. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent[7].

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring thermodynamic solubility[7].

-

Equilibration Time: Amino acids can take a considerable time to dissolve. A 24-48 hour agitation period is chosen to ensure the system reaches a true thermodynamic equilibrium[8][9]. Shorter times might only yield kinetic solubility values, which can be misleading[8].

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Filtration: A sub-micron filter (e.g., 0.22 µm) is used to remove all undissolved solid particles, ensuring that the analyzed solution (filtrate) represents only the dissolved compound.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for quantifying the concentration of the dissolved analyte in the filtrate. A calibration curve is essential for converting the analytical signal into a concentration value[10].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N-(4-fluorophenyl)glycine (e.g., 10-20 mg) to a series of glass vials. Ensure that the amount is sufficient to leave visible undissolved solid after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours[9][10].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (0.22 µm, PTFE or other solvent-compatible material) and discard the first portion of the filtrate (to saturate the filter membrane). Collect the subsequent clear filtrate into a clean analysis vial.

-

Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of N-(4-fluorophenyl)glycine.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mM) by accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity[9].

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile of N-(4-fluorophenyl)glycine

Understanding the chemical stability of a compound is critical for defining its shelf-life, appropriate storage conditions, and potential degradation products that could arise during synthesis, purification, or formulation[11][12]. Forced degradation (stress testing) studies are intentionally performed under harsh conditions to identify likely degradation pathways and to develop stability-indicating analytical methods[12][13].

Potential Degradation Pathways

For N-(4-fluorophenyl)glycine, the likely degradation pathways are common to many amino acids:

-

Oxidation: The amine group can be susceptible to oxidation.

-

Decarboxylation: Especially under thermal stress, the carboxylic acid group may be lost as CO₂. The glycine cleavage system is a known biological pathway for glycine degradation, involving decarboxylation[14][15][16].

-

Photodegradation: Aromatic systems can absorb UV light, potentially leading to radical-mediated degradation.

-

Reactions with Excipients: In a formulation context, the primary amine can undergo reactions like the Maillard reaction with reducing sugars[17].

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stress testing of new drug substances[13].

Causality Behind Experimental Choices:

-

Stress Conditions: A range of conditions (acid, base, oxidation, heat, light) are chosen to cover the most common degradation routes encountered during a product's lifecycle[11][13].

-

Target Degradation: The goal is to achieve modest degradation (typically 5-20%)[13][18]. Too little degradation provides no information, while excessive degradation can lead to secondary and tertiary products that are not relevant under normal storage conditions.

-

Stability-Indicating Method: The analytical method (typically HPLC) must be proven to separate the intact parent compound from all significant degradation products. This is achieved by "peak purity" analysis (e.g., using a photodiode array detector) on the stressed samples.

-

Control Sample: A sample stored under benign conditions (e.g., refrigerated, protected from light) serves as the time-zero or baseline reference.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-(4-fluorophenyl)glycine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1.0 mg/mL).

-

Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Oxidation: Add an equal volume of 3% H₂O₂.

-

Thermal Stress: Store a vial of the stock solution in an oven at 60-80 °C[18].

-

Photolytic Stress: Expose a vial of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours)[12][18]. A control sample should be wrapped in aluminum foil and placed alongside.

-

-

Incubation: Store the vials under their respective conditions. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours). For hydrolytic and oxidative studies, reactions can be stopped by neutralization (e.g., adding an equivalent amount of base to the acid sample and vice-versa).

-

Analysis: At each time point, analyze all samples (including a control sample stored at 4 °C) by a stability-indicating HPLC-UV method.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each major degradation product (relative to the initial concentration of the parent).

-

Perform a mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Practical Recommendations for Handling and Storage

Based on its chemical nature as an amino acid, the following handling and storage recommendations are provided:

-

Storage: Store N-(4-fluorophenyl)glycine in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation.

-

Solution Preparation: For aqueous solutions, consider using buffers to control the pH, which will influence solubility. Due to its zwitterionic nature, solubility will be lowest near its isoelectric point and higher at acidic or basic pH[4][5].

-

Solvent Selection: For synthetic reactions, polar aprotic solvents like DMF or DMSO are likely to be effective. For purification by crystallization, a mixed solvent system (e.g., ethanol/water) might be effective, leveraging the differential solubility to induce precipitation.

-

Stability in Solution: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light. Avoid prolonged storage in strongly acidic, basic, or oxidizing conditions unless required for a specific experimental step.

Conclusion

N-(4-fluorophenyl)glycine is a compound with moderate polarity and amphipathic character, leading to a nuanced solubility profile. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and pH-dependent solubility in aqueous media. Its stability is generally robust, but it is susceptible to degradation under harsh oxidative, thermal, and photolytic conditions, as is typical for amino acid derivatives. The protocols and principles outlined in this guide provide a robust framework for researchers to experimentally determine the solubility and stability of N-(4-fluorophenyl)glycine, ensuring the generation of reliable data for successful research and development outcomes.

References

-

Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Cresswell, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

SGS. (n.d.). Forced Degradation Testing. Available at: [Link]

-

Scube. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Zhou, L. et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

-

Starshine Chemical. (n.d.). N-(4-Fluorophenyl)glycine. Available at: [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Available at: [Link]

-

Gomaa, E. A. et al. (2012). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Chemical Sciences Journal. Available at: [Link]

-

Sal-ammoniac, S. et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. Available at: [Link]

-

PubChem. (n.d.). Glycine degradation Pathway. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). Degradation pathways of glycine. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

Needham, T. E. Jr et al. (1971). Solubility of amino acids in pure solvent systems. PubMed. Available at: [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

PubChem. (n.d.). (S)-4-Fluorophenylglycine. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. National Institutes of Health (NIH). Available at: [Link]

-

Kikuchi, G. et al. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PubMed Central. Available at: [Link]

-

Reactome. (n.d.). Glycine degradation. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of proteins with N-terminal glycine. Available at: [Link]

Sources

- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(4-Fluorophenyl)glycine | Starshinechemical [starshinechemical.com]

- 3. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. article.sapub.org [article.sapub.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Glycine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactome | Glycine degradation [reactome.org]

- 17. researchgate.net [researchgate.net]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Quantum Mechanical Calculations of N-(4-fluorophenyl)glycine Properties

Abstract

N-(4-fluorophenyl)glycine, a non-proteinogenic amino acid, is a molecule of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can modulate their conformational properties and biological activity.[1] Understanding the fundamental electronic and structural properties of this molecule is paramount for the rational design of novel therapeutics. This guide provides a comprehensive, in-depth protocol for investigating the molecular properties of N-(4-fluorophenyl)glycine using quantum mechanical calculations, specifically focusing on Density Functional Theory (DFT). We will explore the causality behind methodological choices, present a step-by-step computational workflow, and detail the analysis of key molecular properties including optimized geometry, vibrational frequencies, and frontier molecular orbitals. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate their research.

Introduction: The Significance of N-(4-fluorophenyl)glycine and the Role of In Silico Analysis

N-(4-fluorophenyl)glycine is an analog of the amino acid glycine where a hydrogen atom of the amino group is replaced by a 4-fluorophenyl group.[2][3][4][5] This substitution imparts unique characteristics, including altered hydrophobicity, steric hindrance, and electronic properties, which can be leveraged in drug design. For instance, the fluorine atom is a valuable ¹⁹F NMR probe for studying peptide-membrane interactions and conformation.[1]

Predicting how this molecule will behave at the sub-atomic level is crucial for understanding its interactions within a biological system. Quantum mechanical (QM) calculations offer a powerful, non-empirical approach to elucidate these properties from first principles. By solving approximations of the Schrödinger equation for the molecule, we can obtain detailed information about its electronic structure, geometry, and vibrational modes. This in silico approach is not merely a theoretical exercise; it is a predictive tool that complements and guides experimental work, saving significant time and resources in the drug discovery pipeline. Density Functional Theory (DFT) has emerged as the workhorse for such investigations in computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[6][7][8]

Theoretical & Methodological Framework: Justifying the Computational Choices

The reliability of any QM calculation hinges on the appropriate selection of the theoretical method and basis set. For a molecule like N-(4-fluorophenyl)glycine, these choices are critical for obtaining results that correlate well with experimental reality.

2.1. Density Functional Theory (DFT) and the B3LYP Functional

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.

-

Causality: Why B3LYP? The B3LYP functional has a long and successful track record for providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[9][10] It represents a "gold standard" in the field, offering robust performance that has been validated against experimental data in countless studies, making it a trustworthy choice for predictive accuracy.[11]

2.2. The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute themselves in space.

We will use the 6-311++G(d,p) basis set. Let's break down this nomenclature:

-

6-311G: This is a triple-zeta split-valence basis set. It means that each core atomic orbital is described by one function (composed of 6 primitive Gaussian functions), and each valence atomic orbital is described by three functions (composed of 3, 1, and 1 primitive Gaussians). This provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for describing systems with lone pairs, anions, or weak non-covalent interactions. For an amino acid derivative, accurately modeling the lone pairs on oxygen and nitrogen is essential.

-

(d,p): These are polarization functions. The 'd' adds d-type functions to heavy (non-hydrogen) atoms, and the 'p' adds p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, which is a critical aspect of chemical bond formation.

-

Causality: Why 6-311++G(d,p)? This basis set provides a comprehensive and well-balanced description of the electronic structure. For a molecule containing heteroatoms (O, N, F) with lone pairs and an acidic proton, the inclusion of both diffuse and polarization functions is not an optional luxury but a requirement for achieving high-quality, reliable results.[9][10] Studies have shown that this level of theory provides good agreement between theoretical and experimental spectroscopic data.[9][10]

The Computational Workflow: A Self-Validating Protocol

This section provides a step-by-step protocol for performing the quantum mechanical calculations on N-(4-fluorophenyl)glycine. This workflow is designed to be a self-validating system, where each step confirms the success of the previous one.

Caption: A generalized workflow for quantum mechanical calculations.

Protocol Details:

-

Molecular Structure Input:

-

Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of N-(4-fluorophenyl)glycine.

-

Perform a preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your QM software (e.g., .xyz or .gjf).

-

-

Geometry Optimization:

-

Objective: To find the most stable arrangement of atoms (the global minimum on the potential energy surface).

-

Software Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt

-

Execution: The software will iteratively adjust the atomic positions to minimize the total energy of the molecule. The calculation is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

-

-

Frequency Calculation:

-

Objective: To verify that the optimized structure is a true energy minimum and to calculate vibrational frequencies.[6]

-

Software Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Freq

-

Trustworthiness Check: This step is a critical self-validation. A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are found, the structure is a transition state, not a stable minimum, and the optimization must be redone from a different starting geometry.

-

The output of this calculation provides the data needed for simulating the infrared (IR) and Raman spectra.[12]

-

-

Analysis of Electronic Properties:

-

Objective: To understand the electronic nature and reactivity of the molecule.

-

The necessary data (molecular orbitals, electrostatic potential, etc.) are generated during the frequency calculation. No new calculation is needed.

-

Key properties to analyze include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[9]

-

Results and Interpretation: From Raw Data to Scientific Insight

The output from the QM software provides a wealth of quantitative data. Here, we discuss how to present and interpret the most salient results.

4.1. Optimized Molecular Geometry

The final, optimized coordinates should be used to calculate key structural parameters. Presenting these in a table allows for easy analysis.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-F | e.g., 1.35 Å |

| C=O (carbonyl) | e.g., 1.21 Å | |

| C-O (hydroxyl) | e.g., 1.35 Å | |

| N-H | e.g., 1.01 Å | |

| Bond Angles | C-C-F | e.g., 118.5° |

| O=C-O | e.g., 125.0° | |

| C-N-H | e.g., 119.0° | |

| Dihedral Angle | Cα-N-C(phenyl)-C(phenyl) | e.g., 85.0° |

| Note: The values presented are illustrative examples and will be generated by the actual calculation. |

Insight: The calculated bond lengths, particularly for the C=O and C-O bonds in the carboxylic acid group, can indicate the degree of electron delocalization. The dihedral angle between the phenyl ring and the glycine backbone is crucial for understanding the molecule's overall 3D shape and steric profile.

4.2. Vibrational Analysis

The frequency calculation yields a list of vibrational modes and their corresponding IR and Raman intensities. This allows for a theoretical prediction of the molecule's spectra.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| ν(O-H) | e.g., ~3500 cm⁻¹ | O-H stretch (carboxylic acid) |

| ν(N-H) | e.g., ~3400 cm⁻¹ | N-H stretch |

| ν(C=O) | e.g., ~1750 cm⁻¹ | Carbonyl C=O stretch |

| ν(C-F) | e.g., ~1230 cm⁻¹ | C-F stretch |

| Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison with experimental data. |

Insight: The vibrational spectrum serves as a molecular fingerprint. Comparing the calculated spectrum to an experimental one is a primary method for validating the accuracy of the computational model.[12] The position of the C=O stretch, for example, is highly sensitive to hydrogen bonding and the local electronic environment.

4.3. Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity.

Caption: A representative energy level diagram for Frontier Molecular Orbitals.

| Property | Calculated Value | Interpretation |

| HOMO Energy | e.g., -6.8 eV | Related to ionization potential; region of electron donation (nucleophilic). |

| LUMO Energy | e.g., -1.5 eV | Related to electron affinity; region of electron acceptance (electrophilic). |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |

Insight: The HOMO-LUMO gap is a critical descriptor of molecular stability.[9][13] A large gap suggests high kinetic stability, while a small gap suggests the molecule is more readily polarizable and reactive. The spatial distribution of these orbitals (visualized with modeling software) reveals the most likely sites for nucleophilic and electrophilic attack. For N-(4-fluorophenyl)glycine, the HOMO is typically localized on the electron-rich phenyl ring and nitrogen atom, while the LUMO is often centered on the carboxylic acid group.[13]

Conclusion

This guide has outlined a robust and scientifically-grounded framework for the quantum mechanical investigation of N-(4-fluorophenyl)glycine using DFT. By adhering to the described protocol—from the reasoned selection of the B3LYP functional and 6-311++G(d,p) basis set to the self-validating workflow of optimization and frequency analysis—researchers can generate high-quality, predictive data on the molecule's structural, vibrational, and electronic properties. The insights gained from this in silico analysis are invaluable for understanding the fundamental nature of this important molecule and for guiding its application in rational drug design and development.

References

-

Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11). Available at: [Link]

-

PubChem. (n.d.). (S)-4-Fluorophenylglycine. National Center for Biotechnology Information. Available at: [Link]

-

Starshine Chemical. (n.d.). N-(4-Fluorophenyl)glycine. Available at: [Link]

-

SpectraBase. (n.d.). N-[(4-Fluorophenyl)carbonyl]glycine. John Wiley & Sons, Inc. Available at: [Link]

-

PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. National Center for Biotechnology Information. Available at: [Link]

-

Preprints.org. (2021). Theoretical investigation of glycine micro-solvated. Energy and NMR spin spin coupling constants calculations. Available at: [Link]

-

ResearchGate. (n.d.). Graphical representation of HOMO, LUMO and energy gap of Glycine... Available at: [Link]

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

MDPI. (2021). Theoretical Investigation of Glycine Micro-Solvated. Energy and NMR Spin Spin Coupling Constants Calculations. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2024). Design, characterizations, DFT, molecular docking and antibacterial studies of some complexes derived from 4-aminpantipyrine with glycine amino acid and ligand. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

ResearchGate. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. Available at: [Link]

-

ResearchGate. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Available at: [Link]

-

Kumar, S., et al. (2005). Vibrational spectrum of glycine molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12). Available at: [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. Available at: [Link]

-

MDPI. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules. Available at: [Link]

-

MDPI. (2017). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules. Available at: [Link]

Sources

- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Fluorophenyl)glycine | Starshinechemical [starshinechemical.com]

- 4. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of N-Aryl Glycine Derivatives in Medicinal Chemistry

Introduction